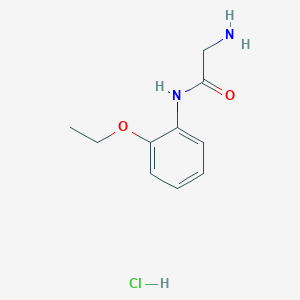

N1-(2-Ethoxyphenyl)glycinamide hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-N-(2-ethoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYCMRWKUVVOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethoxyphenyl)glycinamide hydrochloride typically involves the reaction of 2-ethoxyaniline with glycine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N1-(2-Ethoxyphenyl)glycinamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is obtained through crystallization and drying under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-Ethoxyphenyl)glycinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

N1-(2-Ethoxyphenyl)glycinamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N1-(2-Ethoxyphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Glycinamide Derivatives

Pharmacodynamic and Kinetic Differences

Receptor Selectivity and Mechanism

- N1-(2-Ethoxyphenyl)glycinamide HCl: Likely non-competitive antagonism (inferred from AZ11645373, a glycinamide analog acting as a P2X7 allosteric antagonist). The 2-ethoxy group may confer species selectivity, similar to AZ11645373’s dependence on residue 95 in P2X7 receptors .

- GW791343 : Acts as a positive allosteric modulator at rat P2X7, contrasting with antagonistic glycinamide derivatives. The 3,4-difluorophenyl group enhances binding affinity .

- Midodrine HCl : Prodrug converted to desglymidodrine, which directly stimulates α1-adrenergic receptors. The 2,5-dimethoxy groups are critical for oral bioavailability and CNS penetration .

Temperature and Reversibility

- Compound-22 (structurally distinct but functionally relevant): Exhibits temperature-dependent potency (reduced efficacy at 37°C vs. 22°C), whereas AZ11645373’s effects are temperature-independent. This suggests N1-(2-Ethoxyphenyl)glycinamide HCl may share similar reversible, slow dissociation kinetics due to its glycinamide core .

Activité Biologique

N1-(2-Ethoxyphenyl)glycinamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

N1-(2-Ethoxyphenyl)glycinamide hydrochloride is a derivative of glycinamide, characterized by the presence of an ethoxyphenyl group. The chemical structure can be represented as follows:

- Chemical Formula : C11H14ClN

- Molecular Weight : 209.69 g/mol

- IUPAC Name : N1-(2-Ethoxyphenyl)glycinamide hydrochloride

The biological activity of N1-(2-Ethoxyphenyl)glycinamide hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in critical cellular processes.

1. Enzyme Inhibition

Studies have shown that glycinamide derivatives can inhibit certain phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cyclic nucleotide levels. For instance, the inhibition of TbrPDEB1 has been linked to increased intracellular cAMP levels, which may contribute to apoptosis in parasitic cells .

2. Antiproliferative Activity

N1-(2-Ethoxyphenyl)glycinamide hydrochloride has demonstrated antiproliferative effects in various cancer cell lines. In vitro studies reported IC50 values indicating significant cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes the biological activity findings related to N1-(2-Ethoxyphenyl)glycinamide hydrochloride and similar compounds:

| Activity | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa (cervical cancer) | 10.5 | |

| Antiproliferative | CEM (T-lymphocyte) | 8.3 | |

| Cytotoxicity | MRC-5 (human fibroblast) | 15.0 | |

| PDE Inhibition | T. brucei | pIC50 5.4 |

Case Study 1: Anticancer Activity

In a study examining the effects of N1-(2-Ethoxyphenyl)glycinamide hydrochloride on HeLa cells, researchers found that the compound inhibited cell growth significantly at concentrations above 10 μM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes characteristic of apoptotic cells.

Case Study 2: Antiparasitic Effects

Another study focused on the antiparasitic properties against Trypanosoma brucei demonstrated that N1-(2-Ethoxyphenyl)glycinamide hydrochloride exhibited a moderate inhibitory effect on parasite proliferation. The compound's ability to elevate cAMP levels in T. brucei was noted as a potential mechanism for its antiparasitic action .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing N1-(2-Ethoxyphenyl)glycinamide hydrochloride and its derivatives?

- Answer : 1H and 13C NMR spectroscopy are the primary methods for structural elucidation. For example, 1H NMR (600 MHz, DMSO-d6) resolves aromatic protons at δ 7.92–7.16 ppm and methylene groups at δ 4.17 ppm, while 13C NMR (150 MHz) confirms carbonyl (δ 171.9 ppm) and aromatic carbons (δ 138.2–126.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., calculated 227.1067 vs. observed 227.1072) .

Q. What is the role of glycinamide hydrochloride in facilitating C-H activation reactions?

- Answer : Glycinamide hydrochloride acts as a transient directing group (TDG) in palladium-catalyzed C(sp³)−H arylation. It coordinates to Pd(II) catalysts, enabling regioselective activation of methyl C-H bonds in substrates like 2-methylbenzaldehyde. After arylation, the TDG is hydrolyzed under mild acidic conditions, regenerating the aldehyde functionality .

Q. What are the typical purification methods for glycinamide hydrochloride derivatives post-synthesis?

- Answer : Column chromatography using petroleum ether/ethyl acetate (30:1 v/v) or dichloromethane/methanol gradients is standard. Recrystallization in solvents like ethanol or acetone further purifies solid products. For example, 2,6-diarylbenzaldehydes are isolated in >70% yield after silica gel filtration .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing N1-(2-Ethoxyphenyl)glycinamide hydrochloride derivatives?

- Answer : Key parameters include:

- Catalyst : Pd(PPh₃)₂(OAc)₂ (0.02 mmol) with AgTFA (0.40 mmol) enhances turnover .

- Solvent : Butyric acid improves solubility and reaction efficiency at 120°C .

- Molar ratios : A 1:1.5 substrate-to-aryl iodide ratio maximizes yield (e.g., 83% for 2-(4-methylphenyl)benzaldehyde) .

- Reaction time : 48 hours ensures complete conversion .

Q. How to resolve contradictions in yield data when varying catalysts in glycinamide hydrochloride-mediated reactions?

- Answer : Systematic screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and silver additives (Ag₂CO₃ vs. AgTFA) identifies optimal combinations. For instance, AgTFA increases yields by stabilizing Pd intermediates, while excess glycinamide hydrochloride (0.24 mmol) reduces side reactions . Control experiments (e.g., omitting TDG) confirm mechanistic pathways .

Q. What mechanistic insights support the use of glycinamide hydrochloride in transient directing group strategies?

- Answer : The TDG forms a six-membered palladacycle intermediate during C-H activation, as evidenced by kinetic isotope effect (KIE) studies. Computational modeling (DFT) reveals that electron-donating groups on the aryl iodide accelerate reductive elimination, while steric effects dictate regioselectivity . Post-reaction hydrolysis (e.g., using HCl/THF) regenerates the free aldehyde without damaging the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.